3-Bromo-4-methyl-1,2,5-thiadiazole
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Overview
Description
3-Bromo-4-methyl-1,2,5-thiadiazole is a heterocyclic compound that contains a five-membered ring with one sulfur atom, two nitrogen atoms, and a bromine substituent at the third position. This compound is part of the thiadiazole family, known for its aromatic properties and significant reactivity due to the presence of sulfur and nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-1,2,5-thiadiazole typically involves the reaction of 4-methyl-1,2,5-thiadiazole with bromine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methyl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
3-Bromo-4-methyl-1,2,5-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-1,2,5-thiadiazole involves its interaction with biological molecules. The compound can bind to enzymes and receptors, altering their activity. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with proteins is a key factor in its biological activity .
Comparison with Similar Compounds
4-Methyl-1,2,3-thiadiazole: Similar in structure but with different reactivity and applications.
3-Methyl-5-bromo-1,2,4-thiadiazole: Another isomer with distinct chemical properties.
Uniqueness: 3-Bromo-4-methyl-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other thiadiazole isomers . Its bromine substituent makes it particularly useful in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
3-bromo-4-methyl-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-3(4)6-7-5-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFNIGNAKJYHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSN=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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